Home > Products > Screening Compounds P41150 > 1H-Purine-1,6-diamine
1H-Purine-1,6-diamine - 72621-40-0

1H-Purine-1,6-diamine

Catalog Number: EVT-8914102
CAS Number: 72621-40-0
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1H-Purine-1,6-diamine can be derived from various natural and synthetic sources. It is classified as a purine base, which is a category of nitrogenous bases that includes adenine and guanine. Its classification extends to being a nucleobase due to its role in nucleic acid structure and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Purine-1,6-diamine can be accomplished through several methods:

  1. Nucleophilic Substitution: One common approach involves the nucleophilic substitution of dichloropurines with amines. For instance, 2,6-dichloropurine can react with an amine such as cyclohexylamine or methylcyclohexylamine under controlled conditions to yield 2,6-diaminopurine derivatives .
  2. One-Pot Synthesis: A more efficient method employs a one-pot reaction involving multiple components that allows for the simultaneous introduction of alkyl groups into the purine structure . This method simplifies the synthesis process and improves yield.
  3. Microwave-Assisted Synthesis: The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of purines, including 1H-Purine-1,6-diamine. This technique facilitates better energy distribution throughout the reaction mixture .
Chemical Reactions Analysis

Reactions and Technical Details

1H-Purine-1,6-diamine participates in various chemical reactions due to its reactive amino groups:

  • Acylation Reactions: The amino groups can undergo acylation to form amides, which may enhance solubility and alter biological activity.
  • Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form imines or related structures, which are important in drug design .
  • Coupling Reactions: Coupling reactions with other aromatic compounds can lead to the formation of more complex structures that may exhibit enhanced pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action for 1H-Purine-1,6-diamine primarily revolves around its role in inhibiting specific enzymes involved in cell division and DNA replication. As an analogue of adenine:

  • It may act as a substrate for enzymes like DNA polymerase but disrupt normal function due to its structural differences.
  • Studies have shown that compounds similar to 1H-Purine-1,6-diamine can induce cell cycle arrest in cancer cells by interfering with Aurora kinases, pivotal regulators of mitosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges from approximately 220°C to 230°C.

Chemical Properties

  • Solubility: Soluble in water and polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to heat or light.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Applications

Scientific Uses

1H-Purine-1,6-diamine has several scientific applications:

  • Antitumor Agent: It has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
  • Nucleic Acid Research: Its structural similarity to adenine makes it useful in studies related to DNA/RNA interactions and modifications.
  • Pharmaceutical Development: It serves as a precursor for synthesizing various biologically active compounds that target specific pathways in diseases such as cancer .
Introduction to 1H-Purine-1,6-diamine in Heterocyclic Chemistry

Purine derivatives constitute a cornerstone of medicinal chemistry, serving as privileged scaffolds in numerous bioactive molecules and therapeutic agents. Among these, 1H-Purine-1,6-diamine (also known as 1,6-diaminopurine) represents a structurally distinct molecule characterized by amine functionalizations at both the 1 and 6 positions of the purine core. This specific substitution pattern confers unique electronic, hydrogen-bonding, and steric properties that differentiate it from more common purine isomers like 2,6-diaminopurine or 6,8-diaminopurine [2]. The molecule exists in tautomeric forms, with the 1H configuration predominating in biological contexts, where its hydrogen-bonding capabilities mirror those of natural nucleobases while introducing enhanced potential for intermolecular interactions [6] [8]. As a synthetic purine analog, 1H-Purine-1,6-diamine serves as a critical pharmacophore in targeted therapies, particularly in oncology and immunology, where its capacity to modulate enzymatic activity and protein-protein interactions has been extensively explored. Its chemical versatility facilitates diverse molecular modifications, enabling fine-tuning of solubility, target affinity, and metabolic stability for therapeutic optimization [3] [6].

Role of Purine Derivatives in Bioactive Molecule Design

Purine derivatives, including 1H-Purine-1,6-diamine, function as indispensable molecular frameworks in drug discovery due to their intrinsic biomimicry of endogenous purines (adenine and guanine). This structural similarity allows them to interact with a vast array of biological targets, particularly enzymes and receptors involved in nucleotide metabolism and signal transduction pathways [6] [8]. The purine nucleus serves as a versatile template for chemical modification, enabling the strategic introduction of functional groups to enhance target affinity, selectivity, and drug-like properties.

Table 1: Biological Activities of Selected Purine Derivatives with Emphasis on Diamine Substitutions

Purine DerivativeSubstitution PatternPrimary Biological TargetReported ActivityReference
1H-Purine-1,6-diamine analogs1,6-diamineKinases (JAK), Hsp90, Purine-utilizing enzymesKinase inhibition, Chaperone modulation, Enzyme inhibition [1] [3] [8]
Mercaptopurine6-ThiolPurine metabolism enzymesAntileukemic [6] [8]
6,8-Diaminopurine6,8-diamineNot specified (PubChem entry)Chemical precursor [2]
Pyrazolo[3,4-d]pyrimidinesFused triazolesJAK2/3, Aurora kinaseAntiproliferative, Kinase inhibitory [6] [7]
Peficitinib analogComplex substitutionsJAK3Anti-inflammatory, Immunosuppressive [7]

The significance of purine derivatives extends across multiple therapeutic areas:

  • Anticancer Agents: Purine analogs disrupt DNA synthesis and repair by incorporating into nucleic acids or inhibiting key enzymes like purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Compounds featuring diamine substitutions, including the 1,6-configuration, demonstrate pronounced activity against diverse cancer cell lines, including breast, liver, leukemia, and metastatic colon cancers. Their mechanism often involves induction of apoptosis and cell cycle arrest [6] [8].
  • Kinase Inhibition: Purine scaffolds are integral to inhibitors targeting Janus kinases (JAKs), crucial regulators of cytokine signaling implicated in hematologic malignancies and autoimmune disorders. The 1,6-diamine substitution pattern contributes to binding affinity within the ATP-binding cleft of kinases like JAK3, often forming critical hydrogen bonds with hinge region residues (e.g., Leu932, Asp994 in JAK2) [3] [7] [9].
  • Enzyme Inhibition: Purine-utilizing enzymes (e.g., adenosine deaminase, xanthine oxidase) are effectively targeted by purine analogs. The 1,6-diamine moiety can mimic the transition state or act as a substrate analog, leading to potent inhibition. This is exploited in conditions like gout and immunodeficiency disorders [4] [8].

The design of bioactive purine derivatives relies heavily on structure-activity relationship (SAR) studies, where modifications at specific positions (C2, C6, C8, C9) profoundly influence target selectivity and potency. For instance, C8 substitutions often broaden activity against multiple cancer cell types, while C2 modifications can enhance specificity for blood and colon cancers [6].

Structural Significance of 1,6-Diamine Substitution in Purine Scaffolds

The introduction of amine groups at the 1 and 6 positions of the purine ring fundamentally alters its electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation compared to the parent purine or other diaminopurine isomers. These changes confer distinct advantages for molecular recognition and biological activity:

  • Enhanced Hydrogen-Bonding Networks: The 1,6-diamine configuration provides four potential hydrogen-bond donor sites (two primary amines) and multiple acceptor atoms (ring nitrogens). This allows for complex, multipoint interactions with biological targets. The 1-position nitrogen, being part of the imidazole ring, acts as a strong hydrogen-bond acceptor, while the 6-amino group primarily functions as a donor. This arrangement can mimic the Watson-Crick face of adenine or guanine, facilitating interactions with enzymes or receptors designed to recognize natural purines. Computational studies reveal that this motif forms stable hydrogen bonds with key residues in protein binding sites, such as backbone carbonyls in kinase hinge regions or catalytic residues in purine-utilizing enzymes [8] [9].
  • Electrostatic and Polarity Modulation: The electron-donating nature of the amine groups increases the electron density of the purine ring, particularly at the C2 and C8 positions. This influences binding to electron-deficient regions in target proteins and affects the molecule's overall solubility and partition coefficient (log P). Compared to unsubstituted purine or monosubstituted analogs, the 1,6-diaminopurine exhibits increased hydrophilicity, potentially improving aqueous solubility—a critical factor in drug bioavailability. The dipole moment is also significantly altered, impacting orientation within binding pockets [6].
  • Conformational Effects and Steric Considerations: The amine group at C1, situated adjacent to the imidazole N3, influences the tautomeric equilibrium and planarity of the purine ring system. While the ring itself remains planar, the exocyclic amines can adopt orientations influenced by neighboring substituents and solvent interactions. Compared to the 6,8-diaminopurine isomer [2], the 1,6-isomer avoids potential steric crowding between the 6-amino and 8-amino groups. Furthermore, the 1,6-configuration contrasts sharply with aliphatic diamines like hexamethylenediamine (H₂N(CH₂)₆NH₂) [5], where the flexible hydrocarbon chain enables different binding modes suited for polymer formation (e.g., nylon 66) rather than specific biomolecular recognition. The rigidity of the purine ring in 1,6-diaminopurine ensures precise spatial positioning of the diamine functionality for optimal target engagement.

Table 2: Comparative Analysis of Diamine-Substituted Purines and Related Structures

Structural Feature1H-Purine-1,6-diamine1H-Purine-6,8-diamineHexamethylenediamineImpact on Bioactivity
Position/FlexibilityRigid aromatic system, amines at ring positions 1 and 6Rigid aromatic system, amines at positions 6 and 8Flexible aliphatic chain (6 carbons) with terminal aminesPurine rigidity enables precise binding; aliphatic flexibility favors cross-linking
Hydrogen BondingMultiple donor/acceptor sites: H-bond donor (6-NH₂, 1-NH), acceptor (N1, N3, N7, N9)Multiple donor/acceptor sites: H-bond donor (6-NH₂, 8-NH₂), acceptor (N1, N3, N7, N9)Two terminal primary amines (H-bond donors only)Purine derivatives enable complex, multipoint interactions mimicking nucleotides; aliphatic diamine is limited
Electron DensityIncreased at C2, C8 due to +M effect of 1-NH and 6-NH₂Increased at C2 due to 6-NH₂; 8-NH₂ may have opposing effectsLocalized on terminal N atomsInfluences binding to electrophilic pockets in proteins
Primary ApplicationsKinase/Hsp90 inhibition, Enzyme inhibition, Anticancer agentsChemical precursor, potential ligandPolymer production (nylon), epoxy curingTherapeutic vs. industrial focus

The strategic placement of the 1,6-diamine groups thus creates a pharmacophore ideally suited for engaging targets where bidentate hydrogen bonding and π-stacking interactions are critical, such as the ATP-binding sites of kinases (e.g., JAK family) or the substrate-binding pockets of chaperones like Hsp90. SAR studies on purine inhibitors consistently highlight that modifications preserving or enhancing the hydrogen-bonding potential of the 1,6-diamine motif are crucial for maintaining high affinity [1] [3] [7].

Historical Evolution of Purine-Based Pharmacophore Development

The exploration of purine derivatives as therapeutic agents has undergone significant evolution, transitioning from empirical observations of natural product derivatives to sophisticated structure-based design strategies centered on compounds like 1H-Purine-1,6-diamine:

  • Early Discoveries and Natural Product Inspiration (1950s-1970s): The foundational era focused on naturally occurring purines and simple analogs. Mercaptopurine (6-thiopurine), discovered in the 1950s, emerged as a landmark antileukemic agent, establishing the purine scaffold as a viable chemotherapeutic platform. This period was characterized by empirical screening of purine analogs modified at positions 6 and 8 for anticancer and immunosuppressive activities. The synthesis and biological evaluation of various diaminopurines began during this time, primarily as tools for nucleic acid research rather than targeted therapeutics. The discovery of allopurinol (a pyrazolo[3,4-d]pyrimidine, a purine analog) as a xanthine oxidase inhibitor for gout treatment further validated purine-based pharmacophores [4] [6] [8].
  • Rational Design and SAR Expansion (1980s-2000s): Advances in synthetic organic chemistry and molecular pharmacology enabled systematic SAR studies. Researchers methodically explored substitutions at every position of the purine ring, including the synthesis and evaluation of various diamine configurations. This era saw the development of purine nucleoside phosphorylase (PNP) inhibitors like immucillins (transition state analogs) for immunological disorders. The critical role of hydrogen bonding and the specific spatial arrangement required for high-affinity binding became increasingly appreciated. Work on kinase inhibitors gained momentum, with the purine scaffold recognized as a privileged structure for ATP-competitive inhibition. Compounds like the p38 MAPK inhibitor BIRB 796, though not a 1,6-diamine, exemplified structure-guided design principles applicable to purines. During this period, 1,6-diaminopurine derivatives began to be investigated more rigorously, particularly for their potential to form additional hydrogen bonds compared to 6-monoaminopurines [3] [7] [8].
  • Contemporary Targeted Therapy and Computational Design (2010s-Present): The current era is defined by high-resolution structural biology (X-ray crystallography, cryo-EM) and computational methods enabling precise pharmacophore modeling. The identification of 1H-Purine-1,6-diamine and its derivatives as potent inhibitors of specific oncogenic targets exemplifies this trend. For instance:
  • JAK Kinase Inhibition: Covalent JAK3 inhibitors incorporating pyrido[2,3-d]pyrimidin-7-one scaffolds (structurally related to purines) exploit cysteine residues (e.g., Cys909) unique to JAK3 for selectivity. While not identical to 1,6-diaminopurine, their design principles inform the development of purine-based inhibitors where the 1,6-diamine motif could engage similar residues via hydrogen bonding or coordinate catalytic metal ions [3] [7] [9].
  • Hsp90 Inhibition: High-throughput screening identified aminoquinolines as Hsp90 inhibitors [1], spurring interest in nitrogen-containing heterocycles like purines. The 1,6-diamine purine's ability to disrupt Hsp90's ATPase activity by binding to the N-terminal domain parallels the mechanism of geldanamycin analogs. Pharmacophore models emphasize hydrogen bond donors/acceptors and hydrophobic features—properties inherent in the 1,6-diaminopurine structure [1] [9].
  • Advanced Pharmacophore Modeling: Modern virtual screening utilizes pharmacophore models derived from known JAK or Hsp90 inhibitors, incorporating features like hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), aromatic interactions (AIs), and hydrophobic contacts (HCs) [9]. These models are specifically trained to identify compounds, including 1,6-diaminopurine derivatives, possessing the precise steric and electronic features needed for high-affinity binding.

Table 3: Historical Timeline of Key Developments in Purine Pharmacophore Design Relevant to 1,6-Diamine Derivatives

Time PeriodKey DevelopmentRepresentative Compound/ClassImpact on 1,6-Diaminopurine Research
1950sAntimetabolite ConceptMercaptopurineEstablished purine scaffold as therapeutic platform
1960s-1970sNucleic Acid AntimetabolitesAdenine/ Guanine analogsEarly synthesis of diaminopurines for biochemical studies
1980s-1990sEnzyme Transition State AnalogsImmucillin-H (PNP inhibitor)Demonstrated importance of mimicking protonation states/ H-bonding, relevant to diamine design
Early 2000sKinase Inhibitor DevelopmentPurine-based P38 MAPK inhibitorsValidated purine core for ATP-site binding; SAR for substitutions
2010sCovalent Kinase InhibitorsPyrido[2,3-d]pyrimidin-7-ones (JAK3)Rational design principles applicable to purine derivatives targeting cysteine or other nucleophiles
2010s-PresentComputational Pharmacophore ModelsJAK/Hsp90 pharmacophores [9]Enable targeted design and screening of optimized 1,6-diaminopurine analogs

The trajectory of purine pharmacophore development underscores a shift towards exploiting specific substitution patterns like the 1,6-diamine for tailored molecular interactions. Future directions involve leveraging artificial intelligence and machine learning to predict optimized 1H-Purine-1,6-diamine derivatives with enhanced selectivity and pharmacokinetic profiles, further solidifying their role in precision medicine [7] [9].

Properties

CAS Number

72621-40-0

Product Name

1H-Purine-1,6-diamine

IUPAC Name

6-imino-7H-purin-1-amine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)10-2-11(4)7/h1-2,6H,7H2,(H,8,9)

InChI Key

QXPHGVOUTKFVCB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=N)N(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.